molecular formula C17H22N4O B5475910 pyrazolo[1,5-a]pyridin-7-yl-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone

pyrazolo[1,5-a]pyridin-7-yl-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B5475910
M. Wt: 298.4 g/mol
InChI Key: FPIHPUKGXNIIST-HNNXBMFYSA-N
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Description

Pyrazolo[1,5-a]pyridin-7-yl-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridines.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-7-yl-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-7-yl-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridin-7-yl-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to alterations in cellular processes and potentially induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridin-7-yl-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone is unique due to its specific structural features and the ability to undergo diverse chemical reactions.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-7-yl-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(16-7-3-5-14-8-9-18-21(14)16)20-12-4-6-15(20)13-19-10-1-2-11-19/h3,5,7-9,15H,1-2,4,6,10-13H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIHPUKGXNIIST-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCN2C(=O)C3=CC=CC4=CC=NN43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@@H]2CCCN2C(=O)C3=CC=CC4=CC=NN43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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